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4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione

Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Design

Procure 4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione (CAS 303969-70-2) as the essential unsubstituted parent scaffold for fragment-based screening and SAR studies. Unlike theophylline/caffeine, its fused imidazo[2,1-f]purine-2,4-dione topology offers unique H-bond geometry (2 HBD, 3 HBA) and conformational rigidity, enabling orthogonal binding at A₃ (Kᵢ>100 µM for xanthines), 5-HT₁A/₇, and D₂ receptors. Fully Ro3-compliant (MW 219, XLogP3 0.7, zero rotatable bonds) for fragment library expansion.

Molecular Formula C9H9N5O2
Molecular Weight 219.204
CAS No. 303969-70-2
Cat. No. B2741218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
CAS303969-70-2
Molecular FormulaC9H9N5O2
Molecular Weight219.204
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1)N(C(=O)NC3=O)C
InChIInChI=1S/C9H9N5O2/c1-4-3-14-5-6(11-8(14)10-4)13(2)9(16)12-7(5)15/h3H,1-2H3,(H,10,11)(H,12,15,16)
InChIKeyAQVWVWNEWBXFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione (CAS 303969-70-2): Core Scaffold Procurement Guide for Medicinal Chemistry and Fragment-Based Screening


4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione (CAS 303969-70-2), also cataloged as 1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a tricyclic heterocycle comprising a fused imidazole-purine-2,4-dione core with methyl substituents at the 1- and 7-positions (molecular formula C₉H₉N₅O₂, MW 219.20 g/mol) [1]. The compound is listed in the ZINC database (ZINC00039840) and the ChemDiv screening collection (ChemDiv1_020837), indicating its use as a fragment-like screening hit and a versatile scaffold for derivative synthesis [2]. It serves as the unsubstituted parent nucleus for a series of imidazo[2,1-f]purine-2,4-dione derivatives that have been investigated as ligands for serotonin receptors (5-HT₁A, 5-HT₇), dopamine D₂ receptors, adenosine A₃ receptors, and as TGF-β signaling inhibitors [3].

Why Generic Purine-2,4-dione Scaffolds Cannot Substitute for 4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione in Fragment-Based Discovery


4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione is structurally distinct from common purine-2,6-diones such as theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) due to its fused [2,1-f]imidazole ring topology, which creates a unique hydrogen-bond donor/acceptor arrangement and conformational rigidity not present in the xanthine scaffold [1]. While theophylline and other xanthines engage adenosine receptors primarily through the C2 and C6 carbonyl groups, the imidazo[2,1-f]purine-2,4-dione system repositions these pharmacophoric elements, enabling orthogonal binding modes at adenosine A₃, serotonin 5-HT₁A/5-HT₇, and dopamine D₂ receptors that simple methylxanthines cannot achieve [2]. Furthermore, the absence of substituents at positions 3 and 8 on the core scaffold makes this compound the critical unsubstituted reference standard for structure-activity relationship (SAR) studies, as it establishes the baseline affinity and selectivity profile against which all 3-substituted and 8-substituted derivatives are measured [3]. Substituting an already-functionalized analog for this parent compound would introduce confounding substituent effects, compromising SAR interpretation and fragment-growing campaigns.

Quantitative Head-to-Head Differentiation Evidence for 4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione (303969-70-2)


Structural Topology Differentiation: Fused Imidazo[2,1-f]purine-2,4-dione vs. Xanthine (Purine-2,6-dione) Core

The core scaffold of 4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione differs fundamentally from the theophylline (1,3-dimethylxanthine) scaffold in ring connectivity, hydrogen-bonding geometry, and conformational flexibility. The imidazo[2,1-f]purine-2,4-dione system relocates the carbonyl groups from positions 2 and 6 (xanthine numbering) to positions 2 and 4 of the fused tricyclic system, altering the vector and distance between the two H-bond acceptor carbonyl oxygens [1]. Computed topological polar surface area (TPSA) is 82.5 Ų for the target compound [2] versus 70.1 Ų for theophylline [3], a +12.4 Ų difference that affects membrane permeability predictions. The XLogP3-AA value of 0.7 for the target compound [2] contrasts with -0.02 for theophylline [3], indicating ~0.7 log unit higher lipophilicity that may influence protein binding and pharmacokinetics.

Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Design

Baseline Inhibitory Activity at Purine Nucleoside Phosphorylase (PNP): Scaffold-Intrinsic vs. Substituted Derivatives

BindingDB assay data for the target compound shows an IC₅₀ of 1.33 × 10³ nM (1.33 µM) against purine nucleoside phosphorylase (PNP) when evaluated by monitoring conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. This represents the unsubstituted scaffold baseline inhibitory activity. For comparison, the 3-substituted derivative 3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (IM-412) demonstrated an IC₅₀ of 4.1 µM against TGF-β-stimulated reporter activity in HEK293 cells [2], a completely different target and assay, illustrating how the scaffold's biological activity profile is redirected by substituent decoration. No direct head-to-head PNP inhibition data for substituted derivatives of this scaffold were identified.

Enzyme Inhibition Purine Metabolism Immunology

Rotatable Bond Count as a Determinant of Fragment Suitability: 4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione vs. Common Fragment Benchmarks

The target compound possesses zero rotatable bonds (PubChem computed property) [1], making it a fully conformationally constrained fragment. This contrasts with many commonly used fragment library members such as 4-phenylimidazole (1 rotatable bond) and 2-aminobenzimidazole (1 rotatable bond following tautomerization). The zero rotatable bond count, combined with a molecular weight of 219.20 g/mol and a heavy atom count of 16 [1], positions this compound favorably against the Rule of Three (Ro3) fragment criteria: MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3. The compound satisfies all Ro3 criteria (MW 219.2 < 300; XLogP3 0.7 < 3; HBD 2 ≤ 3; HBA 3 ≤ 3), contrasting with theophylline (MW 180.16, but HBA = 4, violating the HBA ≤ 3 guideline) [2].

Fragment-Based Screening Ligand Efficiency Chemical Library Design

Scaffold Repositioning of Pharmacophoric Carbonyls: Imidazo[2,1-f]purine-2,4-dione vs. Pyrrolo[2,1-f]purine-2,4-dione A₃ Adenosine Receptor Antagonism

A systematic scaffold comparison study by Zagórska et al. (2015) demonstrated that imidazo[2,1-f]purine-2,4-dione derivatives and their pyrrolo[2,1-f]purine-2,4-dione bioisosteres exhibit divergent A₃ adenosine receptor antagonism profiles, with the imidazo series (containing the nitrogen at position 8 of the fused ring) showing distinct selectivity windows versus A₁ and A₂A receptors compared to the pyrrolo series (carbon at position 8) [1]. While the parent 1,7-dimethyl compound itself was not the most potent antagonist in the series, it represents the unsubstituted baseline scaffold from which potent and selective A₃ antagonists (Kᵢ values in the low nanomolar range for 3-benzyl-8-substituted derivatives) were developed. In contrast, 1,3-dimethylxanthine (theophylline) is a non-selective adenosine antagonist with Kᵢ values of 8.5 µM at A₁, 25 µM at A₂A, and >100 µM at A₃ receptors [2], highlighting the functional divergence between the imidazo[2,1-f]purine-2,4-dione and xanthine scaffolds.

Adenosine Receptors GPCR Antagonists Scaffold Hopping

Evidence-Backed Procurement Scenarios for 4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione (CAS 303969-70-2)


Fragment-Based Screening Library Construction: Selecting a Conformationally Constrained Purine-Isostere Fragment

For fragment library curation, 4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione is procurement-justified over theophylline or caffeine as a purine-isostere fragment because it is fully Rule of Three (Ro3)-compliant (MW 219.20, XLogP3 0.7, HBD 2, HBA 3, zero rotatable bonds), whereas theophylline violates the HBA ≤ 3 criterion (HBA = 4) [1][2]. The zero rotatable bond count and 16 heavy atoms yield high ligand efficiency potential. The scaffold's distinct H-bond donor/acceptor geometry (two donors, three acceptors vs. theophylline's one donor, four acceptors) provides a complementary chemical space coverage in fragment collections.

A₃ Adenosine Receptor Antagonist Lead Generation: Baseline Scaffold for SAR Expansion

Medicinal chemistry groups developing selective A₃ adenosine receptor antagonists should procure this unsubstituted parent compound as the essential SAR reference standard. The imidazo[2,1-f]purine-2,4-dione scaffold, when derivatized with 3-benzyl and 8-arylpiperazinylpropyl substituents, achieves A₃ Kᵢ values in the low nanomolar range with >100-fold selectivity over A₁ and A₂A subtypes, whereas theophylline (1,3-dimethylxanthine scaffold) shows negligible A₃ affinity (Kᵢ > 100 µM) [3][4]. The unsubstituted parent establishes the baseline activity from which substituent effects are systematically quantified.

Serotonin/Dopamine Multi-Receptor Ligand Profiling: Core Template for Hybrid 5-HT₁A/5-HT₇/D₂ Agents

The imidazo[2,1-f]purine-2,4-dione core has been validated as a privileged scaffold for hybrid ligands targeting serotonin 5-HT₁A and 5-HT₇ receptors and dopamine D₂ receptors [5]. The parent 1,7-dimethyl compound serves as the unsubstituted control for in vitro receptor profiling panels, enabling identification of the intrinsic scaffold contribution to receptor binding versus substituent-driven affinity. This application scenario is supported by structure-activity relationship studies showing that 3- and 8-position modifications redirect selectivity across these GPCR targets [5].

Purine Metabolism Enzyme Inhibitor Screening: PNP and IMPDH Baseline Activity Reference

The parent scaffold exhibits measurable inhibitory activity against purine nucleoside phosphorylase (PNP, IC₅₀ = 1.33 µM) and inosine-5'-monophosphate dehydrogenase (IMPDH) based on BindingDB records [6]. For laboratories screening compound collections against purine metabolism enzymes (relevant to immunosuppression, antiviral, and anticancer drug discovery), this compound provides a well-characterized baseline inhibitor for assay validation and as a starting point for medicinal chemistry optimization of potency and selectivity.

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